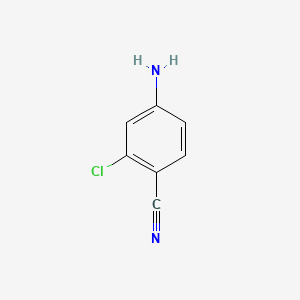

4-Amino-2-chlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBKYGFPUCUYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175082 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-27-3 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYJ3C99GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-Amino-2-chlorobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical, agrochemical, and materials science. Identified by its CAS number 20925-27-3, this compound's unique trifunctional structure—featuring amino, chloro, and nitrile groups—renders it a versatile building block for complex organic synthesis. This document elucidates its core physicochemical properties, explores established synthetic routes with detailed protocols, examines its chemical reactivity, and details its significant applications, particularly in drug discovery. Furthermore, it provides a thorough overview of analytical characterization techniques and essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Chemical Identity and Core Properties

This compound is a substituted aromatic compound whose utility is defined by the strategic placement of its functional groups. The electron-donating amino group and the electron-withdrawing chloro and nitrile groups create a unique electronic profile that dictates its reactivity and synthetic potential.

Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount for research, safety, and regulatory compliance. The primary identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 20925-27-3[1][2][3][4] |

| IUPAC Name | This compound[4][5][6] |

| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile[3][4][7] |

| Molecular Formula | C₇H₅ClN₂[1][2][4][5][7] |

| Molecular Weight | 152.58 g/mol [1][2][3][5] |

| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N[1][3][4][5] |

| SMILES | Nc1ccc(C#N)c(Cl)c1[3][5][6] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in reactions. It is typically a solid at room temperature.

| Property | Value | Source |

| Appearance | Yellow to pale brown or beige powder/lumps | [6][8] |

| Melting Point | 116-118 °C (lit.) | [3] |

| Assay | ≥97.0% - 99% | [3][6] |

The Synthetic Landscape: Pathways to this compound

The synthesis of this compound requires careful control of chemo- and regioselectivity to achieve the desired substitution pattern. The choice of synthetic route is often dictated by the availability of starting materials, reaction scale, and economic considerations.[1]

Method 1: Chemoselective Reduction of 4-Nitro-2-chlorobenzonitrile

This is one of the most common and effective laboratory methods.[1] Its prevalence is due to the high chemoselectivity of the reduction. The nitro group is readily reduced to an amine under conditions that leave the nitrile and chloro functionalities intact. This selectivity is crucial, as harsher reduction conditions could potentially affect the nitrile group.

This protocol is adapted from a documented synthesis and demonstrates a high-yield reduction.[9]

-

Initiation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with hydrazine monohydrate (110 ml) until the reaction initiates, observable by the evolution of nitrogen gas.

-

Addition: Once the reaction has started, add the remaining portion of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled amounts to manage the exothermic reaction and gas evolution.

-

Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Quenching and Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. The product will precipitate out of the aqueous solution.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel. The resulting solid can be further purified by recrystallization from water to yield pure this compound.[9] A reported yield for this method is 78%.[9]

Caption: Workflow for the synthesis of this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the direct installation of the amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (ammonia source) attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the electron-withdrawing nitrile group activates the ring, making it more susceptible to nucleophilic attack.[1]

One approach is the ammonolysis of 4-chlorobenzonitrile , where an ammonia source displaces the chlorine atom.[1] Another pathway is the direct catalytic amination of 2-chlorobenzonitrile , which typically requires copper or palladium catalysts at elevated temperatures to facilitate the substitution.[1]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Chemical Reactivity and Derivative Synthesis

The trifunctional nature of this compound makes it a highly versatile intermediate. Each functional group serves as a handle for further chemical modification, allowing for the construction of diverse molecular scaffolds.[1]

-

Amino Group: As a primary aromatic amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization.[1] Acylation with acyl chlorides or anhydrides forms stable amides.[1]

-

Nitrile Group: This group is a precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, although the latter requires careful selection of reagents to avoid affecting other parts of the molecule. Its strong electron-withdrawing character is key to the molecule's overall reactivity.[1]

-

Chloro Group: The chlorine atom can be displaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic aromatic substitution reactions, enabling the introduction of new carbon or heteroatom substituents.

This protocol demonstrates the conversion of the amino group into a bromo group via a diazonium salt intermediate, a classic and powerful transformation in aromatic chemistry. This procedure is adapted from a general method for the synthesis of 4-Bromo-2-chlorobenzonitrile.[10]

-

Diazonium Salt Formation: Dissolve this compound in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature to ensure the stability of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuBr solution.

-

Reaction and Work-up: Stir the mixture for 2 hours, allowing it to warm. Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate. After solvent removal, the crude product can be purified by silica gel chromatography to yield 4-Bromo-2-chlorobenzonitrile.[10]

Caption: Reaction pathway for the synthesis of a bromo-derivative.

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material or intermediate. Its derivatives have shown a wide range of biological activities and material properties.

Cornerstone in Pharmaceutical Synthesis

The compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being investigated for numerous therapeutic applications:

-

Enzyme Inhibition: It has been used to synthesize inhibitors of enzymes such as urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, which are targets in cancer therapy.[1]

-

Antimicrobial and Antiviral Agents: The scaffold is used in the creation of new antibacterial and antiviral compounds.[1]

-

Antimalarial Properties: It has been incorporated into molecules with potential antimalarial activity.[1]

The nitrile group itself is a key functional group found in over 30 FDA-approved pharmaceuticals.[11] Its incorporation can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[11] For instance, in the HIV drug rilpivirine, a benzonitrile moiety interacts with key amino acid residues in the reverse transcriptase enzyme.[11][12]

Intermediate in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound serves as a precursor in other industries:

-

Agrochemicals: It is used in the formulation of herbicides, pesticides, and fungicides.[1]

-

Dye Synthesis: The reactive amino group allows it to participate in diazotization and azo coupling reactions, which are fundamental to creating a diverse range of colorants.[1]

-

Material Science: The compound is used in the manufacture of high-performance polymers and resins, where its incorporation can enhance thermal stability and other material properties.[1]

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of chromatographic and spectroscopic methods is typically employed.

-

Gas Chromatography (GC): Used to determine the purity of the compound, often expressed as a percentage assay.[6]

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), it confirms the molecular weight (m/z 152.58) and provides fragmentation patterns for structural elucidation.[5]

-

Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the primary amine, the C≡N stretch of the nitrile (typically a sharp peak around 2220-2260 cm⁻¹), and C-Cl stretches, confirming the presence of the key functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structure confirmation.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning [3][13] |

| Hazard Statements | H301: Toxic if swallowed.[5][8] H315: Causes skin irritation.[5][8][14] H317: May cause an allergic skin reaction.[3][5][8][13] H319: Causes serious eye irritation.[5][8][14] H335: May cause respiratory irritation.[8][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume.[8][13][15] P270: Do not eat, drink or smoke when using this product.[14][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][13][14] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14] P302+P352: IF ON SKIN: Wash with plenty of water.[3][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[8][14][15] |

Information compiled from multiple safety data sheets. Users should always consult the specific SDS for the product they are using.

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13][14] A NIOSH-approved respirator may be necessary if dust is generated.[15]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][14] Avoid the formation of dust.[8] Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.[8][14][15]

Conclusion

This compound (CAS No. 20925-27-3) is a chemical of significant industrial and academic importance. Its value lies not in its direct application, but in its role as a versatile and strategically functionalized building block. The ability to selectively modify its amino, chloro, and nitrile groups provides synthetic chemists with a powerful tool for constructing complex molecules with tailored properties. From life-saving pharmaceuticals to advanced materials, the derivatives of this compound play a crucial role in modern science and technology. A thorough understanding of its synthesis, reactivity, and safe handling is therefore essential for any researcher or scientist working in the field of organic chemistry.

References

-

This compound Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound | C7H5ClN2 | CID 88728 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents. (n.d.).

-

The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2018). Retrieved January 10, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved January 10, 2026, from [Link]

-

This compound - gsrs. (n.d.). Retrieved January 10, 2026, from [Link]

-

4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

- United States Patent (19). (1971, May 28).

- CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 20925-27-3 [sigmaaldrich.com]

- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 13. lookchem.com [lookchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

Foreword: Understanding the Core Utility of 4-Amino-2-chlorobenzonitrile

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chlorobenzonitrile

To the researchers, scientists, and drug development professionals who will utilize this guide, it is crucial to understand that this compound is more than just a chemical compound; it is a versatile molecular scaffold. Its strategic arrangement of an amino group, a chloro substituent, and a nitrile function on a benzene ring provides three distinct points for chemical modification. This trifunctional nature makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The physical properties detailed herein are not mere data points; they are the fundamental parameters that govern its reactivity, dictate its handling and purification procedures, and ultimately influence its successful application in complex synthetic pathways. This guide is structured to provide not just the "what" but the "why" and "how"—from its core characteristics to the validated methods for their determination.

Core Physicochemical Identity

This compound is a substituted aromatic nitrile. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-C≡N) and chloro (-Cl) groups creates a unique electronic profile that defines its chemical behavior.

Molecular and Physical Characteristics

A summary of the fundamental physical and chemical identifiers for this compound is presented below. These values are critical for stoichiometric calculations, purity assessment, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 20925-27-3 | [2] |

| Molecular Formula | C₇H₅ClN₂ | [2][3][4] |

| Molecular Weight | 152.58 g/mol | [5] |

| Appearance | Yellow to pale brown or beige crystalline powder/lumps. | [3][6][7] |

| Melting Point | 114 - 121 °C | [3][6][8] |

| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | [8] |

| Solubility | Data not readily available; expected to be soluble in polar organic solvents and sparingly soluble in water. | [8] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile | [4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation and quality control. The unique fingerprint of this compound in various spectroscopic techniques confirms its identity and purity.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its specific bonds.

-

Amino (N-H) Stretching: Expect a pair of medium-to-strong bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

Nitrile (C≡N) Stretching: A sharp, strong absorption peak around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group.[9]

-

Aromatic (C=C) Stretching: Multiple sharp peaks of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.

-

Aromatic (C-H) Bending: Out-of-plane bending vibrations for the substituted benzene ring will be visible in the fingerprint region below 900 cm⁻¹.

-

Chloro (C-Cl) Stretching: A strong band in the 700-800 cm⁻¹ region is typically associated with the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.[10]

-

¹H NMR (Proton NMR):

-

Amine Protons (-NH₂): A broad singlet, typically in the 4-6 ppm range (in DMSO-d₆), whose chemical shift is solvent and concentration-dependent.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals in the aromatic region (6.5-8.0 ppm). Due to the substitution pattern, they will exhibit specific splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The proton ortho to the amino group will be the most upfield, while the proton ortho to the nitrile group will be the most downfield.

-

-

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Six distinct signals are expected in the 100-150 ppm range, corresponding to the six unique carbon atoms of the benzene ring. The carbons directly attached to the substituents (-NH₂, -Cl, -CN) will have characteristic chemical shifts.

-

Nitrile Carbon (-C≡N): A signal in the 115-125 ppm range is characteristic of the cyano group carbon.

-

Validated Experimental Protocols

The following sections provide step-by-step methodologies for the experimental determination of key physical properties. The rationale behind critical steps is explained to ensure procedural integrity and data accuracy.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[11][12]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This prevents solvent effects and ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Initial Rapid Heating: Place the capillary in a melting point apparatus and heat rapidly to determine an approximate melting point. This saves time in subsequent, more precise measurements.[11]

-

Precise Determination: Allow the apparatus to cool about 20°C below the approximate melting point. Prepare a new capillary and heat at a slow, controlled rate of 1-2°C per minute. This slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Assessment (Qualitative)

This protocol, adapted from general principles like OECD Guideline 105, determines the approximate solubility of the compound in water.[13]

Methodology:

-

Preparation: Add approximately 100 mg of this compound to a test tube or small vial.

-

Solvent Addition: Add 1 mL of purified water to the test tube.

-

Agitation: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25°C). The causality here is to provide sufficient energy to overcome the crystal lattice energy and promote dissolution.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the substance is classified as "soluble" or "freely soluble" (>100 mg/mL).

-

Incremental Dilution: If the solid has not dissolved, add an additional 9 mL of water (for a total of 10 mL). Agitate again for 1-2 minutes.

-

Re-observation: If the solid dissolves, it is "sparingly soluble" (10-100 mg/mL). If it remains undissolved, it is "slightly soluble" or "insoluble" (<10 mg/mL). The process can be continued for further classification.[14]

Workflow for Qualitative Solubility Assessment

Caption: Stepwise protocol for qualitative solubility testing.

Spectroscopic Sample Preparation and Analysis

FTIR Protocol (ATR Method): Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.[15]

-

Background Scan: With a clean ATR crystal, perform a background scan. This is a self-validating step that subtracts the spectral contributions of atmospheric CO₂ and H₂O.[16]

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal. Proper contact is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

NMR Protocol (¹H and ¹³C):

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The deuterium is "invisible" in ¹H NMR and is used by the spectrometer to "lock" onto the magnetic field, ensuring stability.[17]

-

Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.[17]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent contains it already. TMS provides a zero point (0 ppm) for the chemical shift scale.

-

Shimming: Place the tube in the spectrometer. The instrument performs a "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the spectra using standard pulse sequences for ¹H and ¹³C NMR.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from safety. A thorough understanding of a compound's hazards is paramount.

-

Hazard Identification: this compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[7][8][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during transfer.[8][18]

-

Storage: Store in a cool, dry place in a tightly sealed container.[7][18] Keep away from incompatible materials such as strong oxidizing agents.

Relevance in Drug Discovery and Development

The physical properties of this compound directly impact its utility as a pharmaceutical intermediate.[1] Its defined melting point ensures the identity and purity of synthetic intermediates derived from it. Solubility characteristics are critical for reaction solvent selection and for the formulation of downstream active pharmaceutical ingredients (APIs). The presence of the chloro-substituent is particularly significant, as halogen atoms can enhance metabolic stability and binding affinity of drug candidates.[20][21] This compound and its isomers serve as precursors in the synthesis of kinase inhibitors for cancer therapy and other biologically active molecules.[1]

References

- Benchchem. (n.d.). This compound | 20925-27-3.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 20925-27-3.

- Sigma-Aldrich. (n.d.). 4-Amino-2-chlorbenzonitril 99%.

- Thermo Fisher Scientific. (n.d.). This compound, 97+% 100 g.

- Sigma-Aldrich. (n.d.). This compound 99%.

- Thermo Fisher Scientific. (n.d.). This compound, 99% 10 g.

- Fisher Scientific. (n.d.). This compound, 97+%.

- Apollo Scientific. (2022). This compound Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). This compound, 97+% 5 g.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- Westlab Canada. (2023). Measuring the Melting Point.

- University of Calgary. (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- Thermo Fisher Scientific. (n.d.). This compound, 97+% 100 g.

- LookChem. (n.d.). This compound Safety Data Sheets(SDS).

- National Institutes of Health, PubChem. (n.d.). This compound | C7H5ClN2 | CID 88728.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.

- Royal Society of Chemistry. (n.d.). Melting point determination.

- Clarion University. (n.d.). Determination of Melting Point.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).

- Scribd. (n.d.). FTIR Analysis of Organic Compounds.

- Thermo Fisher Scientific. (n.d.). This compound, 97+% 25 g.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.

- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.

- Pharma Dekho. (2024). General Test Procedure Identification by Solubility.

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Scribd. (n.d.). Solubility Test Procedure Guide.

- University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy.

- National Institutes of Health, PubChem. (n.d.). Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059.

- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile 99%.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.

- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. L15924.22 [thermofisher.com]

- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 13. filab.fr [filab.fr]

- 14. pharmadekho.com [pharmadekho.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mse.washington.edu [mse.washington.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. lookchem.com [lookchem.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

4-Amino-2-chlorobenzonitrile chemical structure

An In-Depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Synthesis, Properties, and Applications

Introduction

This compound is a trifunctional aromatic compound featuring amino (-NH₂), chloro (-Cl), and nitrile (-C≡N) groups. This unique combination of reactive sites on a single benzene ring scaffold makes it an exceptionally versatile and high-value building block in modern organic synthesis. Its structural rigidity and the electronic properties conferred by its substituents have positioned it as a critical intermediate in the development of a wide range of commercially significant molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, key reactions, and principal applications, with a focus on its role in the pharmaceutical and chemical industries. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating novel and complex chemical entities.

Part 1: Physicochemical and Structural Properties

The identity and purity of a starting material are foundational to any successful synthetic campaign. This compound is typically a crystalline solid whose properties are well-documented.

Chemical Structure

The substitution pattern on the benzene ring—with the amino and nitrile groups in a para-relationship and the chloro group ortho to the nitrile—is crucial to its reactivity and utility.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifiers and physical properties for easy reference.

| Property | Value | Source(s) |

| CAS Number | 20925-27-3 | [1][2][3] |

| Molecular Formula | C₇H₅ClN₂ | [2][3][4] |

| Molecular Weight | 152.58 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2][5] |

| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile | [1][2] |

| Appearance | White to cream or yellow to pale brown crystalline powder | [6][5] |

| Melting Point | 116-118 °C | [1][5] |

| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [1][2][7] |

| SMILES | Nc1ccc(C#N)c(Cl)c1 | [1][7] |

Part 2: Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most reliable and widely documented approach for producing this compound is through the chemical reduction of its nitro-analogue, 2-chloro-4-nitrobenzonitrile. This precursor is commercially available, making this route industrially viable.

Workflow for Preferred Synthesis Route

Caption: Preferred synthetic workflow for this compound.

Field-Proven Synthesis Protocol: Reduction via Hydrazine Hydrate

This protocol is adapted from established literature procedures and offers high yield and purity.[8] The causality for its preference lies in the effectiveness of hydrazine as a reducing agent for aromatic nitro groups, the straightforward reaction conditions, and the simple isolation of the product.

Materials:

-

2-chloro-4-nitrobenzonitrile

-

Hydrazine monohydrate

-

Ice water

-

Ethanol (for optional recrystallization)

Step-by-Step Methodology:

-

Reaction Initiation: In a reaction vessel equipped for reflux, a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) is carefully heated with a significant volume of hydrazine monohydrate (e.g., 110 ml) until an exothermic reaction begins, evidenced by the evolution of nitrogen gas.[8]

-

Controlled Addition: Once the reaction is initiated, the remaining bulk of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) is added in portions at a rate that maintains a controllable reaction.[8]

-

Completion and Reflux: After the final addition and the cessation of gas evolution, the mixture is refluxed for approximately 30 minutes to ensure the reaction goes to completion.[8]

-

Product Isolation: The warm reaction mixture is poured into a large volume of stirred ice water. The sudden cooling and change in polarity cause the product to precipitate out of the solution.

-

Purification: The resulting solid precipitate is collected by filtration. For enhanced purity, the crude solid can be recrystallized from an appropriate solvent such as water or an ethanol/water mixture to yield pure this compound. A typical yield for this process is reported to be around 78%.[8]

An alternative, classical method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid, which also provides high yields (reported up to 96%).[9] The choice between methods often depends on factors like cost, waste disposal considerations, and scale.

Spectroscopic Characterization

To validate the structure and purity of the synthesized product, a combination of spectroscopic techniques is essential.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two signals in the aromatic region (approx. 6.5-7.5 ppm), likely a doublet and a doublet of doublets, showing coupling consistent with a 1,2,4-trisubstituted ring.A broad singlet (approx. 4.0-5.0 ppm) that integrates to 2H, corresponding to the -NH₂ protons. | The distinct electronic environments of the aromatic protons due to the three different substituents will lead to a predictable splitting pattern. The amino protons are often broad due to quadrupole effects and exchange. |

| IR Spectroscopy | Sharp, medium-intensity peak around 2220-2240 cm⁻¹ (C≡N stretch).Two distinct peaks in the 3300-3500 cm⁻¹ region (N-H symmetric and asymmetric stretches of the primary amine).Strong absorption in the 1600-1640 cm⁻¹ region (N-H scissoring).A peak in the 700-800 cm⁻¹ range (C-Cl stretch). | Each functional group has a characteristic vibrational frequency, providing a clear fingerprint of the molecule's structure. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 152 .An isotopic peak (M+2) at m/z = 154 with approximately one-third the intensity of the M⁺ peak. | The molecular weight confirms the elemental composition. The characteristic 3:1 isotopic pattern for chlorine is a definitive indicator of its presence in the molecule. |

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Key Reaction Pathways

Caption: Major reaction pathways originating from the functional groups.

Amino Group: Gateway to Further Functionalization

The primary amine is arguably the most versatile handle. Its conversion to a diazonium salt is a cornerstone of aromatic chemistry.

Protocol: Diazotization and Sandmeyer Reaction to 4-Bromo-2-chlorobenzonitrile This procedure demonstrates the conversion of the amino group to a bromo group, a transformation that is invaluable for subsequent cross-coupling reactions.[10][11]

-

Diazonium Salt Formation: this compound is dissolved in concentrated HCl and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added slowly, maintaining the low temperature. This in situ reaction generates the highly reactive aryl diazonium salt.[10]

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HCl.[10] The diazonium group is replaced by bromine, with nitrogen gas evolving as a byproduct.

-

Workup: The reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 4-bromo-2-chlorobenzonitrile.[10]

This two-step sequence is highly reliable and showcases how the amino group serves as a "masked" leaving group, enabling the introduction of a wide variety of substituents (e.g., -Br, -Cl, -I, -OH, -CN).

Part 4: Applications in Research and Development

This compound is not an end-product but a critical starting point for high-value molecules, particularly in life sciences.

Central Role in Medicinal Chemistry

The scaffold of this molecule is frequently found in the core of biologically active compounds. Its derivatives are key intermediates in the synthesis of kinase inhibitors, which are a major class of modern therapeutics, especially in oncology.[12] Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[13][14]

-

Kinase Inhibitors: The aminobenzonitrile core can be elaborated into heterocyclic systems like quinazolines and pyrimidines.[12] These scaffolds are adept at fitting into the ATP-binding pocket of kinases, leading to potent and selective inhibition. For example, similar structures have been used to target kinases like AKT2/PKBβ, which are involved in glioma and other cancers.[13]

-

Other Therapeutic Areas: Derivatives have also been explored for their potential as antiviral, antibacterial, and antimalarial agents.[15]

Applications Overview

Caption: Key industrial applications stemming from this compound.

Other Industrial Uses

-

Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides, pesticides, and fungicides.[15][16]

-

Dyes and Pigments: The ability of the amino group to undergo diazotization and subsequent azo coupling makes it a useful precursor for creating a variety of colorants.[15]

-

Material Science: It can be incorporated into polymer chains to create high-performance materials with specific thermal or electronic properties.[15][16]

Part 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential for laboratory safety. The information below is a summary derived from multiple safety data sheets (SDS).

GHS Hazard Summary

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][17]

-

Skin Irritation (Category 2): Causes skin irritation.[2][17]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][17]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][18]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[17]

Self-Validating Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][19][20] Use a dust mask or work in a fume hood to avoid inhaling powder.[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[17][19] Avoid formation of dust.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][20]

-

Storage: Store in a cool, dry, and well-ventilated place.[17][19] Keep containers tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[17][20]

-

Spill Response: For minor spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.[17][19] For major spills, evacuate the area and alert emergency personnel.[17]

Conclusion

This compound is a cornerstone intermediate whose value is defined by the strategic placement of its three distinct functional groups. Its well-established synthesis and predictable reactivity make it a reliable and indispensable tool for chemists. For professionals in drug discovery and development, its role as a precursor to potent kinase inhibitors underscores its importance in addressing significant medical needs. A thorough understanding of its properties, synthesis, and reactivity is therefore fundamental to leveraging its full potential in creating the next generation of advanced materials and therapeutics.

References

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. [Link]

-

4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile as a Pharmaceutical Building Block. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com. [Link]

- US Patent 3742014A - Preparation of benzonitriles. (1973).

-

This compound | C7H5ClN2 | CID 88728. (n.d.). PubChem - NIH. [Link]

-

This compound. (n.d.). FDA Global Substance Registration System (GSRS). [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Chlorobenzonitrile. (n.d.). Anshul Specialty Molecules. [Link]

-

The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? (2022). FAQ - LookChem. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). European Patent Office - EP 0110559 A1. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). PubMed Central. [Link]

- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]

-

Design and synthesis of CK2 inhibitors. (2011). PubMed. [Link]

Sources

- 1. 4-氨基-2-氯苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Chlorobenzonitrile [anshulchemicals.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. lookchem.com [lookchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

4-Amino-2-chlorobenzonitrile molecular weight

An In-Depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Synthesis, Applications, and Protocol

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical science, and materials science. Its unique trifunctional structure—featuring an amino group, a chloro substituent, and a nitrile moiety on a benzene ring—renders it a versatile and valuable building block for the synthesis of a wide array of complex molecules.[1] The strategic placement of these functional groups allows for regioselective modifications, providing a robust platform for constructing novel heterocyclic systems and other targeted molecular architectures.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, established synthetic methodologies, its critical role as a synthetic intermediate, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for both practical application and innovative research.

Core Chemical and Physical Properties

This compound, also known as 3-Chloro-4-cyanoaniline, is a stable crystalline solid under standard conditions.[2] Its molecular structure and properties have been well-characterized, providing a solid foundation for its use in predictable and reproducible chemical transformations.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 152.58 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4][5][6][7] |

| CAS Number | 20925-27-3 | [1][2][4][5][6][7] |

| IUPAC Name | This compound | [3][5][6][7] |

| Synonyms | 3-Chloro-4-cyanoaniline | [2][3] |

| Melting Point | 116-118 °C | [7] |

| Appearance | White to light yellow or pale brown crystalline powder | [2][5] |

| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [1][2][3][5][6][7] |

| SMILES | Nc1ccc(C#N)c(Cl)c1 | [2][5][6][7] |

Molecular Structure

The structure consists of a benzene ring substituted at positions 1, 2, and 4 with a nitrile (-C≡N) group, a chlorine atom (-Cl), and an amino group (-NH₂) respectively. This arrangement activates the molecule for various chemical reactions, including nucleophilic aromatic substitution and diazotization.

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, scalability, and yield requirements.

Prominent Synthetic Routes

Two primary strategies dominate the synthesis of this compound:

-

Reduction of a Nitro Precursor : A common and effective laboratory-scale method involves the chemical reduction of 2-chloro-4-nitrobenzonitrile. This transformation selectively converts the nitro group (-NO₂) to an amino group (-NH₂) without affecting the chloro or nitrile functionalities.

-

Catalytic Amination : Another approach is the direct catalytic amination of 2,4-dichlorobenzonitrile. This involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group, a reaction often mediated by copper or palladium catalysts at elevated temperatures.[1]

The following diagram illustrates a generalized workflow for the synthesis via reduction of the corresponding nitro compound.

Caption: A generalized workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Reduction

This protocol details a validated laboratory procedure for the synthesis of this compound from 2-chloro-4-nitrobenzonitrile.[8]

Materials:

-

2-chloro-4-nitrobenzonitrile

-

Hydrazine monohydrate

-

Ice water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reaction Initiation: In a suitable reaction vessel, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with hydrazine monohydrate (e.g., 110 ml) until the reaction initiates, as evidenced by gas evolution.

-

Addition of Reactant: Once the reaction has started, add the remaining portion of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled amounts to maintain a steady reaction rate.

-

Reflux: After the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. A precipitate of the crude product will form.

-

Filtration and Isolation: Filter the precipitate from the solution and wash it with cold water.

-

Purification: The collected solid can be further purified by recrystallization from a suitable solvent like water or ethanol to yield pure 2-chloro-4-aminobenzonitrile. A reported yield for this method is approximately 78%, with a melting point of 117 °C.[8]

Applications in Drug Development and Chemical Synthesis

The trifunctional nature of this compound makes it an exceptionally valuable intermediate in several industrial and research sectors.[1]

Pharmaceutical Intermediate

The compound is a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine in drug molecules can enhance properties like metabolic stability and binding affinity.[9][10] The nitrile group is also a key functional group found in over 30 FDA-approved pharmaceuticals, where it can improve target binding and pharmacokinetic profiles.[11]

-

Enzyme Inhibitors: It serves as a precursor for synthesizing inhibitors of enzymes such as urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, which are targets in cancer therapy.[1]

-

Antiviral Agents: It is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV infection.[12]

-

Other Therapeutic Areas: Derivatives have shown potential as antibacterial, anticancer, and antimalarial agents.[1]

Agrochemicals and Dyes

Beyond pharmaceuticals, this compound is utilized in:

-

Agrochemicals: It is an intermediate in the formulation of herbicides, pesticides, and fungicides.[1]

-

Dye Synthesis: The amino group can be readily diazotized and used in azo coupling reactions, which are fundamental processes for creating a wide range of colorants and pigments.[1]

The following diagram illustrates the primary application areas stemming from this versatile molecule.

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.

Hazard Identification and First Aid

The compound is associated with several health hazards. The following table summarizes its GHS classification and corresponding first-aid measures.

| Hazard Statement | GHS Code | Precautionary Action / First Aid |

| Toxic if swallowed | H301 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13] |

| Causes skin irritation | H315 | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14] |

| May cause an allergic skin reaction | H317 | Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical advice.[15] |

| Causes serious eye irritation | H319 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][14] |

| May cause respiratory irritation | H335 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][14] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][16] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[13][16] Do not eat, drink, or smoke when using this product.[13][14]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][16] Keep containers tightly closed when not in use.[13][16]

Conclusion

This compound is a pivotal chemical intermediate whose structural features have been leveraged to great effect in drug discovery, agrochemical development, and dye manufacturing. Its well-defined physicochemical properties and established synthetic protocols make it a reliable and versatile building block. A thorough understanding of its chemistry, applications, and safety procedures, as outlined in this guide, is essential for any scientist or researcher aiming to utilize this compound to its full potential in creating novel and impactful chemical entities.

References

- This compound | 20925-27-3. Benchchem.

- This compound 99 20925-27-3. Sigma-Aldrich.

- This compound. Apollo Scientific.

- This compound - Safety D

- This compound | C7H5ClN2 | CID 88728. PubChem - NIH.

- This compound Safety D

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound. CymitQuimica.

- Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com.

- This compound, 97+%. Thermo Scientific Chemicals.

- 4-Amino-2-chlorbenzonitril 99%. Sigma-Aldrich.

- This compound, 97+%. Thermo Scientific Chemicals.

- This compound | CAS 20925-27-3. Santa Cruz Biotechnology.

- This compound, 99%. Thermo Scientific Chemicals.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD..

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. lookchem.com [lookchem.com]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: A Versatile Scaffolding Intermediate

An In-depth Technical Guide to the Physicochemical Properties and Handling of 4-Amino-2-chlorobenzonitrile

This guide provides an in-depth exploration of this compound (CAS No. 20925-27-3), a critical building block for professionals in pharmaceutical research and drug development. Moving beyond a simple data point, we will examine the significance of its melting point as a crucial indicator of purity and explore the compound's synthesis, purification, and application, ensuring scientific integrity and practical utility.

This compound, also known as 3-Chloro-4-cyanoaniline, is a substituted aromatic nitrile whose structural arrangement of amino, chloro, and nitrile functional groups makes it a highly versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the construction of heterocyclic scaffolds fundamental to medicinal chemistry. The compound serves as a key starting material for a range of bioactive molecules, including enzyme inhibitors, as well as potential antiviral, antibacterial, and anticancer agents.[1]

The physical properties of such an intermediate are not merely datasheet entries; they are critical quality attributes that dictate its suitability for complex, multi-step syntheses. Among these, the melting point is paramount, serving as a rapid, reliable, and inexpensive first-line indicator of identity and purity.

Core Physicochemical Properties

The reliable use of this compound in a synthetic workflow begins with a clear understanding of its fundamental properties. These characteristics influence everything from reaction kinetics to purification strategies.

| Property | Value | Source(s) |

| Melting Point | 116-118 °C (for ≥99% purity) | [2][3] |

| 114-121 °C (for ≥97% purity) | [4][5] | |

| CAS Number | 20925-27-3 | [6] |

| Molecular Formula | C₇H₅ClN₂ | [2][6] |

| Molecular Weight | 152.58 g/mol | [1][6] |

| Appearance | White to light yellow or pale brown crystalline powder | [2][3] |

| IUPAC Name | This compound | [2][6] |

| Synonyms | 3-Chloro-4-cyanoaniline | [6] |

The melting point of 116-118 °C is the accepted range for high-purity, anhydrous this compound.[2][3] A broader range, such as 114-121 °C, typically indicates a lower purity grade (e.g., 97%), as impurities disrupt the crystalline lattice, causing melting to begin at a lower temperature and occur over a wider range.[4][5]

Synthesis and Purification: Achieving Analytical-Grade Purity

The quality of a starting material is foundational to the success of subsequent reactions. A common and effective laboratory-scale synthesis for this compound involves the chemical reduction of its nitro-precursor, 2-chloro-4-nitrobenzonitrile.

Synthesis Protocol: Reduction of 2-chloro-4-nitrobenzonitrile

This protocol is based on a documented procedure that reliably yields high-purity material.[3][7]

Objective: To synthesize this compound via the reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate.

Materials:

-

2-chloro-4-nitrobenzonitrile

-

Hydrazine monohydrate

-

Ice water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Initiation: In a properly ventilated fume hood, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) to a reaction flask containing hydrazine monohydrate (e.g., 110 ml).

-

Heating: Gently heat the mixture with stirring. The reaction is exothermic and will begin to evolve nitrogen gas.

-

Batch Addition: Once the reaction has initiated, carefully add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in small batches, controlling the rate of addition to maintain a steady evolution of gas.

-

Reflux: After the final addition is complete and the evolution of nitrogen has ceased, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.

-

Precipitation: Carefully and slowly pour the hot reaction mixture into a large beaker of stirred ice water. A precipitate will form immediately.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Purification Protocol: Recrystallization

The crude product from the synthesis must be purified to remove unreacted starting materials and side products. Recrystallization is the definitive method for this, and its success is validated by a sharp melting point within the accepted range.

Objective: To purify crude this compound to ≥99% purity.

Materials:

-

Crude this compound

-

Deionized water (as recrystallization solvent)[7]

-

Erhlenmeyer flasks

-

Hot plate

-

Activated charcoal (optional, for color removal)

Procedure:

-

Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a boil with stirring to dissolve the solid. Add more water in small portions only as needed to achieve complete dissolution. Using the minimum amount of hot solvent is critical for maximizing yield.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.

-

Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold water. Dry the crystals thoroughly, preferably in a vacuum oven. The resulting product should be a white to off-white crystalline powder.[3]

Analytical Characterization: Validating Purity

Verifying the purity of the final product is a non-negotiable step. The melting point serves as the primary method of validation.

Experimental Workflow Diagram

The logical flow from synthesis to a validated, usable product is depicted below. This workflow ensures that the material entering a drug discovery pipeline is of known and high quality.

Caption: Figure 1: Experimental Workflow for this compound.

Protocol: Melting Point Determination

Objective: To accurately measure the melting point range of the purified product.

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the powder.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (116 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Interpretation: A sharp melting range of 1-2 °C that falls within the literature value of 116-118 °C confirms high purity. A broad or depressed range indicates the presence of impurities.

Applications in Research and Drug Development

This compound is not an end product but a valuable scaffold. The nitrile group is a particularly interesting pharmacophore; it is metabolically robust and can act as a hydrogen bond acceptor or a bioisosteric replacement for hydroxyl or carboxyl groups.[8] This has led to the inclusion of nitriles in over 30 approved pharmaceutical agents.[8][9]

This specific intermediate has been utilized in the documented synthesis of:

-

Inhibitors of enzymes critical in cancer progression, such as urokinase-type plasminogen activator (uPA).[1]

-

Precursors for novel antiviral and antibacterial agents.[1]

-

Scaffolds for creating potential antimalarial compounds.[1]

Its trifunctional nature allows for selective chemical modifications at the amino, chloro, or nitrile positions, providing synthetic chemists with a powerful tool for generating diverse molecular libraries for screening and lead optimization.

Safety and Handling

As with any active chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Classification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[6][10] It is also listed as potentially toxic if swallowed and an irritant to the skin and eyes.[6][11][12]

-

Signal Word: Warning.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[11]

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[11]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its utility is directly tied to its purity, and the melting point of 116-118 °C serves as the definitive, accessible benchmark for quality. By employing rigorous synthesis and purification protocols, and validating the final product through careful analytical characterization, researchers can confidently utilize this versatile building block to advance the frontiers of drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170059, Benzonitrile, 2-amino-4-chloro-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]

-

Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1039–1053. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 20925-27-3 [chemicalbook.com]

- 4. L15924.22 [thermofisher.com]

- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Solubility of 4-Amino-2-chlorobenzonitrile

This guide provides an in-depth exploration of the solubility characteristics of 4-amino-2-chlorobenzonitrile, a pivotal intermediate in contemporary drug discovery and chemical synthesis. Addressed to researchers, medicinal chemists, and formulation scientists, this document elucidates the theoretical and practical aspects of this compound's solubility, offering a robust framework for its effective utilization in research and development.

Introduction: The Significance of this compound in Medicinal Chemistry